

(R)-4-Amino-2-methyl-1-butanol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (R)-4-Amino-2-methyl-1-butanol

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In-Depth Technical Guide to (R)-4-Amino-2-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key data of **(R)-4-Amino-2-methyl-1-butanol**, a chiral amino alcohol of interest in pharmaceutical and chemical synthesis.

Chemical Structure and Stereochemistry

(R)-4-Amino-2-methyl-1-butanol is a chiral molecule with the chemical formula $C_5H_{13}NO$. The stereochemistry at the chiral center (carbon-2) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the methyl and hydroxymethyl groups relative to the rest of the carbon chain is crucial for its biological activity and application in asymmetric synthesis.

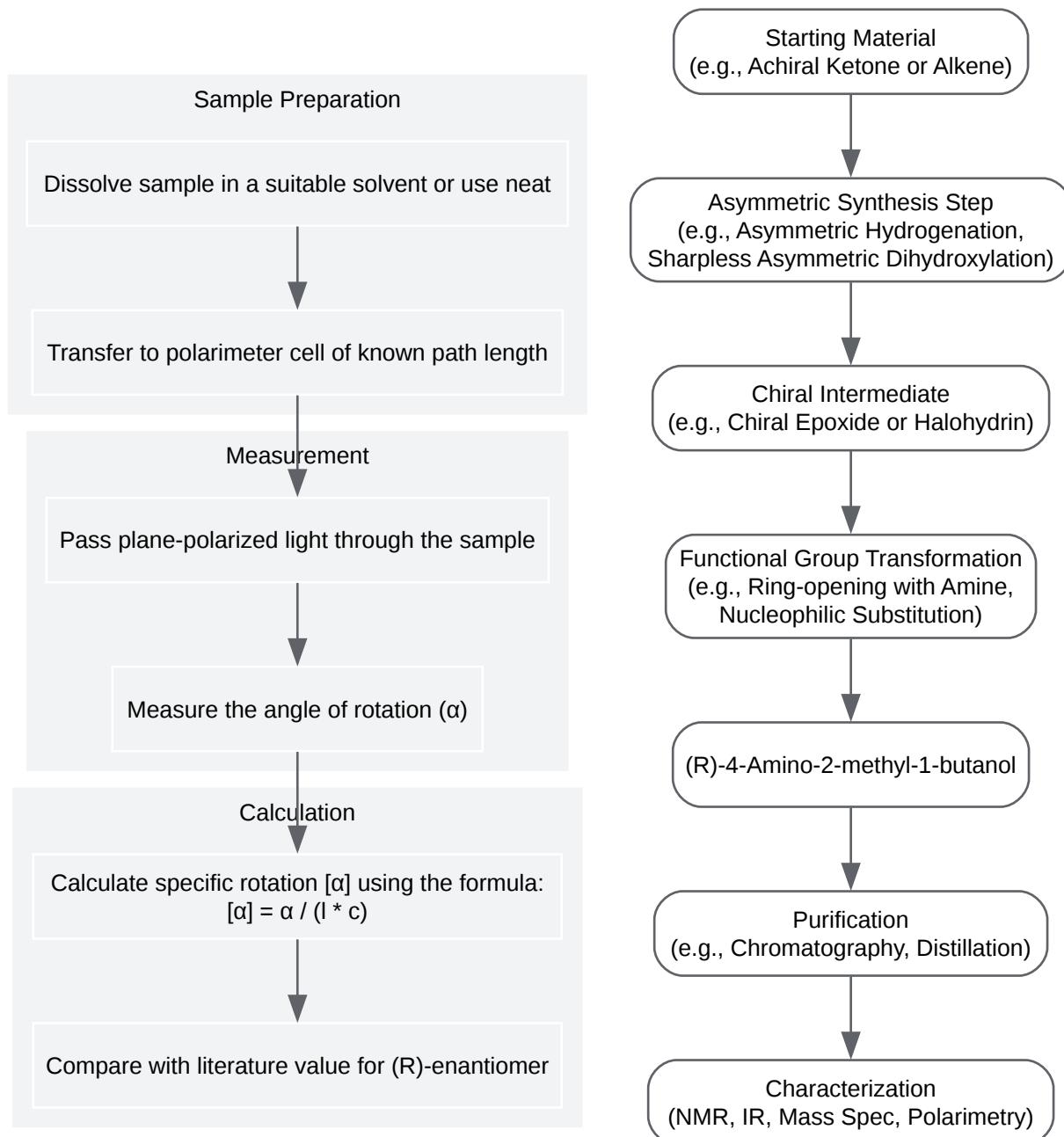
IUPAC Name: (2R)-4-amino-2-methylbutan-1-ol

CAS Number: 88390-32-3

Molecular Formula: $C_5H_{13}NO$

Molecular Weight: 103.16 g/mol [\[1\]](#)

Below is a two-dimensional representation of the chemical structure with the chiral center indicated.



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References

- 1. 4-Amino-2-methyl-1-butanol | C5H13NO | CID 10129911 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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